rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,4R,6R)-2-oxabicyclo[221]heptan-6-ol is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. One common synthetic route involves the reaction of cyclopentadiene with an appropriate dienophile such as maleic anhydride, followed by hydrolysis and reduction steps to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride
- rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol
- rac-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
Uniqueness
rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol is unique due to its specific stereochemistry and the presence of an oxygen atom within the bicyclic ring system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
36368-46-4 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol |
InChI |
InChI=1S/C6H10O2/c7-5-1-4-2-6(5)8-3-4/h4-7H,1-3H2/t4-,5-,6-/m1/s1 |
InChI Key |
YFOLSJPLSOPDLT-HSUXUTPPSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@@H]1O)OC2 |
Canonical SMILES |
C1C2CC(C1O)OC2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.